Methyl cis-11-octadecenoate, commonly known as methyl cis-vaccenate, is a high-purity, 18-carbon monounsaturated fatty acid methyl ester (FAME) defined by its precise cis double bond at the Δ11 position. In procurement, it is prioritized over generic C18:1 mixtures due to its strict regio- and stereochemical purity, making it an indispensable reference standard for high-resolution gas chromatography (GC-MS) and a specific precursor for bioactive lipid synthesis. Its liquid state at room temperature and high solubility in non-polar solvents ensure seamless integration into standard derivatization and extraction workflows, providing a reliable baseline for lipidomic quantification where structural ambiguity is unacceptable.
Substituting Methyl cis-11-octadecenoate with the significantly cheaper and more abundant Methyl oleate (cis-9-octadecenoate) or its trans-isomer (Methyl trans-11-octadecenoate) critically undermines both analytical and synthetic workflows. In environmental and clinical lipidomics, substituting the cis-11 standard with the cis-9 isomer causes severe chromatographic misidentifications, falsely attributing bacterial biomass to eukaryotic sources. In synthetic and enzymatic applications, the exact Δ11 cis geometry is a non-negotiable requirement for substrate recognition by bacterial elongation enzymes; utilizing a generic monounsaturated substitute results in complete pathway failure and invalidates metabolic assays [1].
In high-resolution gas chromatography using mid/high-polarity cyanopropyl siloxane columns (e.g., DB-225MS), Methyl cis-11-octadecenoate achieves crucial baseline separation from its ubiquitous positional isomer, Methyl oleate [1].
| Evidence Dimension | GC-MS Retention Time |
| Target Compound Data | 24.13 min |
| Comparator Or Baseline | Methyl oleate (23.91 min) |
| Quantified Difference | Δ 0.22 min resolution |
| Conditions | DB-225MS column (30 m × 0.25 mm, 0.25 µm film) |
Enables precise quantification of bacterial lipids without co-elution interference from ubiquitous endogenous plant or animal oleic acid.
The separation of cis and trans geometric isomers is critical in nutritional analysis. On highly polar ionic liquid columns (SLB-IL111), the cis-isomer (Methyl cis-vaccenate) is strongly retained and elutes distinctly after the trans-isomers, preventing stereochemical overlap [1].
| Evidence Dimension | Elution Order / Retention Behavior |
| Target Compound Data | Elutes distinctly after trans-isomers (28.25 min) |
| Comparator Or Baseline | Methyl trans-11-octadecenoate (elutes earlier) |
| Quantified Difference | Complete baseline resolution between cis and trans configurations |
| Conditions | SLB-IL111 ionic liquid column |
Critical for food safety laboratories that must quantitatively distinguish naturally occurring cis-fats from industrially processed trans-fats to meet regulatory compliance.
cis-11-Octadecenoic acid is a primary structural lipid in specific bacterial clades, such as Alphaproteobacteria. Using the exact methyl ester standard is required to map these populations in complex samples, as substituting with the plant-derived cis-9 isomer (oleic acid) would falsely indicate eukaryotic biomass[1].
| Evidence Dimension | Taxonomic Biomarker Validity |
| Target Compound Data | Validated PLFA biomarker for bacterial clades (e.g., Alphaproteobacteria) |
| Comparator Or Baseline | Methyl oleate (cis-9 isomer) |
| Quantified Difference | Complete non-interchangeability; cis-9 indicates eukaryotic origin, cis-11 indicates bacterial origin |
| Conditions | Phospholipid fatty acid (PLFA) analysis via GC-MS |
Ensures accurate microbial community profiling and prevents the costly misclassification of bacterial biomass in environmental or clinical samples.
In studies of the bacterial Type II fatty acid synthesis (FAS II) pathway, the precise position of the double bond dictates enzymatic recognition. Methyl cis-11-octadecenoate is the specific downstream product of cis-9-hexadecenoate elongation mediated by enzymes like FabF, making it an essential reference for pathway mapping [1].
| Evidence Dimension | Enzymatic Pathway Compatibility |
| Target Compound Data | Specific product/substrate for bacterial FAS II enzymes (e.g., FabF/FabB) |
| Comparator Or Baseline | Generic saturated or trans-unsaturated FAMEs |
| Quantified Difference | Absolute requirement of the cis-11 configuration for enzymatic recognition |
| Conditions | In vivo and in vitro E. coli UFA synthesis assays |
Essential for researchers developing novel FAS II inhibitors (antibiotics) who require the exact physiological substrate to validate enzymatic assays.
Because Methyl cis-11-octadecenoate serves as a definitive chemotaxonomic marker for specific bacterial clades (e.g., Alphaproteobacteria), it is the mandatory standard for environmental and clinical PLFA analysis. Procurement of this exact isomer ensures that bacterial biomass is accurately quantified and differentiated from eukaryotic inputs, avoiding the false taxonomic assignments that occur when using generic C18:1 standards [1].
In regulatory food testing, laboratories must accurately quantify trans-fatty acids against their naturally occurring cis counterparts. The proven baseline resolution of Methyl cis-11-octadecenoate from both its trans-isomer and positional isomers (like methyl oleate) on polar GC columns makes it the optimal reference material for validating lipidomic extraction and derivatization workflows [2].
For pharmaceutical researchers targeting the bacterial Type II fatty acid synthesis (FAS II) pathway, Methyl cis-11-octadecenoate is an indispensable analytical standard. Its specific role as a product of FabF-mediated elongation means it must be used to accurately measure enzymatic activity and validate the efficacy of novel antibiotic inhibitors in vitro [3].
Irritant